Npp1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

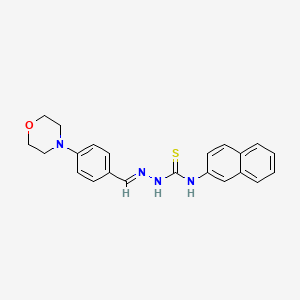

Molecular Formula |

C22H22N4OS |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-naphthalen-2-ylthiourea |

InChI |

InChI=1S/C22H22N4OS/c28-22(24-20-8-7-18-3-1-2-4-19(18)15-20)25-23-16-17-5-9-21(10-6-17)26-11-13-27-14-12-26/h1-10,15-16H,11-14H2,(H2,24,25,28)/b23-16+ |

InChI Key |

CSNQUDZUDDANPP-XQNSMLJCSA-N |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Npp1-IN-2: A Technical Overview of a Potent ENPP1 Inhibitor

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2][3] As a key enzyme in purinergic signaling, ENPP1 hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2][4] This function implicates ENPP1 in bone mineralization, insulin signaling, and soft tissue calcification.[1][4][5][6] More recently, ENPP1 has garnered significant attention in the field of immuno-oncology due to its ability to hydrolyze 2'3'-cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING pathway of innate immunity.[7][8][9] By degrading cGAMP, ENPP1 can dampen anti-tumor immune responses, making it a promising therapeutic target.[7][8][9]

Npp1-IN-2, also known as Compound C, has emerged as a potent small molecule inhibitor of ENPP1.[10] This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activity and the broader context of ENPP1 inhibitor development. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ENPP1.

Quantitative Data Summary

The inhibitory potency of this compound against ENPP1 has been characterized using several enzymatic assays. The available quantitative data is summarized in the table below for clear comparison.

| Compound | Target | Assay | Substrate | IC50 (μM) | Source |

| This compound (Compound C) | ENPP1 | Fluorescence-based | TG-mAMP | 0.26 | [10] |

| This compound (Compound C) | ENPP1 | Colorimetric | pNP-TMP | 0.48 | [10] |

| This compound (Compound C) | ENPP1 | Not Specified | ATP | 2.0 | [10] |

TG-mAMP (Tokyo Green-mAMP) is a sensitive fluorescent probe for ENPP1 activity. pNP-TMP (para-nitrophenyl thymidine 5'-monophosphate) is a chromogenic substrate.

Signaling Pathways and Mechanism of Action

ENPP1 exerts its biological functions primarily through the hydrolysis of extracellular nucleotides. The following diagrams illustrate the key signaling pathways involving ENPP1 and the mechanism by which inhibitors like this compound can modulate these pathways.

Caption: ENPP1 hydrolysis of ATP and the generation of immunosuppressive adenosine.

Caption: ENPP1-mediated degradation of cGAMP and inhibition of the cGAS-STING pathway.

Experimental Protocols

Detailed experimental protocols for the discovery and initial characterization of this compound are not publicly available. However, based on the assays used for its characterization and general practices in the field, the following methodologies are representative of those likely employed.

1. ENPP1 Enzymatic Activity Assay (pNP-TMP Method)

This colorimetric assay is a standard method for measuring ENPP1 phosphodiesterase activity.

-

Principle: ENPP1 hydrolyzes the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) to thymidine 5’-monophosphate (TMP) and p-nitrophenol (pNP). At an alkaline pH, pNP produces a yellow color that can be quantified by measuring absorbance at 405 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM MgCl₂, 0.1 mM ZnCl₂.

-

Enzyme: Recombinant human ENPP1.

-

Substrate: pNP-TMP solution.

-

Inhibitor: this compound dissolved in DMSO.

-

Stop Solution: 1 M NaOH.

-

-

Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add serial dilutions of this compound (or DMSO for control) to the wells.

-

Add recombinant ENPP1 enzyme to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the pNP-TMP substrate.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction by adding NaOH solution.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

2. Cell-Based STING Activation Assay

This assay assesses the ability of an ENPP1 inhibitor to protect cGAMP from degradation and subsequently activate the STING pathway in cells.

-

Principle: ENPP1 inhibitors prevent the breakdown of extracellular cGAMP, allowing it to be taken up by reporter cells (e.g., THP-1 monocytes) to activate the STING pathway. STING activation leads to the phosphorylation of IRF3 and the production of Type I interferons (e.g., IFN-β), which can be measured.

-

Reagents:

-

Cell Lines: A human or murine cancer cell line expressing ENPP1 and a reporter cell line with a functional cGAS-STING pathway (e.g., THP-1).

-

Stimulant: 2'3'-cGAMP.

-

Inhibitor: this compound dissolved in DMSO.

-

Detection: ELISA kit for IFN-β or antibodies for phosphorylated IRF3 (for Western blot or flow cytometry).

-

-

Procedure:

-

Plate ENPP1-expressing cells and allow them to adhere.

-

Treat the cells with serial dilutions of this compound or DMSO control for 1-2 hours.

-

Add a known concentration of exogenous cGAMP to the cell culture medium.

-

Incubate for a defined period (e.g., 24 hours) to allow for cGAMP degradation and uptake by potential reporter cells co-cultured or by measuring the remaining cGAMP in the supernatant.

-

Alternatively, transfer the conditioned media to a plate of reporter cells (e.g., THP-1).

-

After 24 hours of incubation with the reporter cells, collect the supernatant to measure IFN-β levels by ELISA.

-

Dose-response curves are generated to determine the EC50 of the inhibitor for STING pathway activation.

-

Discovery and Development Workflow

The development of a novel ENPP1 inhibitor like this compound typically follows a structured workflow from initial screening to preclinical evaluation.

Caption: General workflow for the discovery and development of an ENPP1 inhibitor.

This compound is a valuable research tool for elucidating the complex biology of ENPP1. Its potent inhibition of ENPP1's phosphodiesterase activity makes it suitable for in vitro studies of the purinergic signaling and cGAS-STING pathways. The development of this compound and other ENPP1 inhibitors underscores the growing therapeutic interest in this enzyme, particularly for immuno-oncology applications. Future development in this area will likely focus on optimizing potency, selectivity, and pharmacokinetic properties to translate the strong preclinical rationale into effective clinical therapies.

References

- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Physiologic and pathologic functions of the NPP nucleotide pyrophosphatase/phosphodiesterase family focusing on NPP1 in calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleotide pyrophosphatase/phosphodiesterase - Wikipedia [en.wikipedia.org]

- 6. research-portal.uws.ac.uk [research-portal.uws.ac.uk]

- 7. "A novel small molecule Enpp1 inhibitor improves tumor control followin" by Jason R Baird, Alejandro F Alice et al. [digitalcommons.providence.org]

- 8. ENPP1 | Insilico Medicine [insilico.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on Npp1-IN-2 as a Selective ENPP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in cellular signaling, primarily recognized for its role in hydrolyzing extracellular ATP and the immune signaling molecule 2'3'-cyclic GMP-AMP (cGAMP). Its overexpression is implicated in various pathologies, including cancer and metabolic diseases, making it a compelling target for therapeutic intervention. Npp1-IN-2 (also referred to as Enpp-1-IN-2 or ENPP1 Inhibitor C) has emerged as a potent and selective small molecule inhibitor of ENPP1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualization of the relevant biological pathways and experimental workflows.

Introduction to ENPP1

ENPP1 is a type II transmembrane glycoprotein that functions as a phosphodiesterase. It plays a crucial role in various physiological processes by catalyzing the hydrolysis of phosphodiester bonds in a range of nucleotide-based substrates.[1][2] Two of its most significant substrates are ATP and 2'3'-cGAMP.

-

ATP Hydrolysis: ENPP1 hydrolyzes extracellular ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][3] This activity is vital in regulating purinergic signaling and processes like bone mineralization.[4]

-

cGAMP Hydrolysis: ENPP1 is the primary enzyme responsible for degrading extracellular 2'3'-cGAMP, a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[1][4] The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering an interferon-led immune response against viral infections and cancer cells.[1][5] By hydrolyzing cGAMP, ENPP1 acts as an immune checkpoint, dampening this anti-tumor immune response.[6]

Given its role in suppressing anti-tumor immunity, inhibiting ENPP1 is a promising strategy in cancer immunotherapy. By preventing cGAMP degradation, ENPP1 inhibitors can enhance STING-mediated immune activation.[4][6]

This compound: A Potent and Selective ENPP1 Inhibitor

This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of ENPP1. Its inhibitory potential has been quantified using various biochemical assays, demonstrating its potency against ENPP1.

Quantitative Data Presentation

The inhibitory activity of this compound against ENPP1 has been evaluated using multiple substrates. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Substrate | IC50 (µM) | Reference |

| TG-mAMP | 0.26 | [7] |

| pNP-TMP | 0.48 | [7] |

| ATP | 2.0 | [7] |

-

TG-mAMP: A sensitive fluorescent probe developed for ENPP1 activity assays.[7]

-

pNP-TMP (p-nitrophenyl thymidine 5'-monophosphate): A chromogenic artificial substrate used to measure phosphodiesterase activity.

-

ATP (Adenosine triphosphate): A key physiological substrate of ENPP1.

This compound has also demonstrated high selectivity for ENPP1 over other isoforms (ENPP2-7) at a concentration of 10 µM.[8] In cellular contexts, it has been shown to decrease ENPP1 activity in MDA-MB-231 human breast cancer cells and C6 rat glioma cells at a 10 µM concentration.[8]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of ENPP1's phosphodiesterase activity. This inhibition has two major downstream effects on key signaling pathways.

Modulation of the cGAS-STING Pathway

By blocking ENPP1, this compound prevents the degradation of extracellular 2'3'-cGAMP. This leads to an increased local concentration of cGAMP, which can then be taken up by nearby immune cells, such as dendritic cells, to activate the STING pathway. This activation results in the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.

Caption: this compound inhibits ENPP1, preventing cGAMP hydrolysis and boosting STING signaling.

Regulation of Purinergic Signaling

This compound also blocks the hydrolysis of extracellular ATP to AMP and PPi. Elevated extracellular ATP can have pro-inflammatory effects by activating P2 purinergic receptors on immune cells. Conversely, the downstream production of adenosine (from AMP via the ecto-5'-nucleotidase CD73) is reduced. Adenosine is a potent immunosuppressive molecule in the tumor microenvironment. Therefore, inhibiting ENPP1 can shift the balance from an immunosuppressive adenosine-rich environment to a pro-inflammatory ATP-rich one.

Caption: this compound blocks ATP hydrolysis, altering the balance of purinergic signaling.

Experimental Protocols and Methodologies

The evaluation of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

General Experimental Workflow

A typical workflow for characterizing a novel ENPP1 inhibitor like this compound involves a multi-stage process, from initial high-throughput screening to detailed mechanistic studies in relevant biological systems.

Caption: A stepwise workflow for the evaluation of ENPP1 inhibitors like this compound.

Biochemical Inhibition Assays

These assays are performed in a cell-free system using purified or recombinant ENPP1 enzyme to directly measure the inhibitory effect of the compound on substrate hydrolysis.

5.2.1 p-Nitrophenyl Thymidine-5'-Monophosphate (pNP-TMP) Assay

This is a colorimetric assay commonly used for high-throughput screening.

-

Principle: ENPP1 hydrolyzes the artificial substrate pNP-TMP to release p-nitrophenol (pNP), which is yellow and can be quantified by measuring absorbance at 405 nm.

-

Reagents:

-

Recombinant human ENPP1

-

pNP-TMP substrate

-

Assay Buffer (e.g., Tris-HCl, pH 9.0, containing CaCl2 and MgCl2)

-

This compound (or other test compounds) dissolved in DMSO

-

Stop solution (e.g., NaOH)

-

-

Protocol Outline:

-

Add assay buffer, ENPP1 enzyme, and varying concentrations of this compound to the wells of a microplate.

-

Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNP-TMP substrate.

-

Incubate for a further period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding NaOH.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

5.2.2 ATP Hydrolysis Assay

This assay measures the inhibition of the hydrolysis of the natural substrate ATP.

-

Principle: The amount of ATP remaining after the enzymatic reaction is quantified using a luciferase-based reagent (e.g., CellTiter-Glo®). The luminescent signal is proportional to the amount of ATP present.

-

Reagents:

-

Recombinant human ENPP1

-

ATP substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, containing ZnCl2 and CaCl2)

-

This compound

-

ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

-

Protocol Outline:

-

Perform the enzymatic reaction as described in 5.2.1, but using ATP as the substrate.

-

After the incubation period, add the ATP detection reagent to the wells.

-

Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

A lower luminescent signal indicates greater ATP hydrolysis (less inhibition).

-

Calculate the IC50 value based on the dose-response curve.

-

Cellular Activity Assays

These assays are crucial to confirm that the inhibitor is active in a more complex biological environment and can modulate the intended signaling pathway.

5.3.1 STING Reporter Assay

This assay measures the activation of the STING pathway in response to cGAMP, in the presence or absence of the ENPP1 inhibitor.

-

Principle: A reporter cell line (e.g., THP-1 Dual™ cells) is used, which contains a reporter gene (e.g., Lucia luciferase) under the control of an IRF-inducible promoter. Activation of the STING-IRF3 pathway leads to the expression and secretion of the luciferase, which can be quantified.

-

Reagents:

-

THP-1 Dual™ reporter cells

-

Exogenous 2'3'-cGAMP

-

This compound

-

Luciferase detection reagent

-

-

Protocol Outline:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound.

-

Add a fixed concentration of exogenous 2'3'-cGAMP to the cell culture medium. The ENPP1 expressed on the cell surface will begin to degrade it.

-

Incubate for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add the luciferase detection reagent to the supernatant.

-

Measure the luminescent signal.

-

An increase in luminescence in the presence of this compound indicates that the inhibitor is protecting cGAMP from degradation, leading to STING activation.

-

Conclusion and Future Directions

This compound is a valuable research tool and a promising therapeutic candidate. Its potent and selective inhibition of ENPP1 provides a powerful means to investigate the roles of purinergic signaling and the cGAS-STING pathway in health and disease. For drug development professionals, this compound represents a lead compound for the development of novel immunotherapies. Future research will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in combination with other anti-cancer agents like immune checkpoint inhibitors and radiotherapy, and exploring its potential in non-oncological indications such as metabolic and calcification disorders.[6][9] The detailed methodologies and data presented in this guide serve as a foundational resource for researchers aiming to build upon the current understanding of ENPP1 inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. interpriseusa.com [interpriseusa.com]

- 9. Dual ENPP1/ATM depletion blunts DNA damage repair boosting radioimmune efficacy to abrogate triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Npp1-IN-2 in the cGAS-STING Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Npp1-IN-2, a potent inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), within the context of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway. This document details the underlying mechanism of the pathway, the regulatory function of ENPP1, the inhibitory action of this compound, and relevant experimental protocols for research and development.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage.[1]

Mechanism of Activation:

-

DNA Sensing: Cytosolic dsDNA is recognized by and binds to cyclic GMP-AMP synthase (cGAS).[1]

-

cGAMP Synthesis: Upon binding dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2]

-

STING Activation: cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3][4] This binding event induces STING dimerization and a conformational change.[5]

-

Translocation and Signaling: Activated STING translocates from the ER to the Golgi apparatus.[3][4] In this new location, it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3][6]

-

IFN Response: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[2][3] This process initiates a powerful anti-viral and anti-tumor immune response.

ENPP1: A Negative Regulator of STING Signaling

While the cGAS-STING pathway is essential for immunity, its activity is tightly controlled to prevent excessive inflammation. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a key negative regulator of this pathway.[6]

ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular nucleotides.[7] Crucially, it is the dominant hydrolase of extracellular 2'3'-cGAMP.[8][9] When cancer or infected cells produce and export cGAMP, it can be taken up by neighboring immune cells, such as dendritic cells, to activate STING in a paracrine manner, amplifying the immune response.[8] ENPP1, present on the surface of both tumor and immune cells, degrades this extracellular cGAMP into AMP and GMP, effectively severing the communication line and dampening the STING-mediated anti-tumor response.[6][9] Therefore, ENPP1 acts as an innate immune checkpoint.[9]

This compound: An ENPP1 Inhibitor

Inhibiting ENPP1 is a promising therapeutic strategy to enhance the cGAS-STING pathway's anti-tumor activity by preserving extracellular cGAMP. This compound (also known as compound 3h) is a potent and selective small molecule inhibitor of ENPP1.[1][2] By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, thereby increasing its availability to activate STING signaling in adjacent immune cells and potentiating the innate immune response.

Quantitative Data

This compound demonstrates potency for ENPP1 and selectivity over the related isoform ENPP3.[1][2] This selectivity is important for minimizing potential off-target effects.

Table 1: Inhibitory Activity of this compound

| Compound | Target | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| This compound | ENPP1 | 0.55 | [1][2][10] |

| | ENPP3 | 3.73 |[1][2][10] |

Table 2: Comparative Potency of Selected ENPP1 Inhibitors

| Compound | Target | Potency (Kᵢ or IC₅₀) | Substrate Used | Reference(s) |

|---|---|---|---|---|

| This compound | ENPP1 | IC₅₀ = 0.55 µM | Not Specified | [1][2] |

| PSB-POM141 | ENPP1 | Kᵢ = 1.46 nM | ATP | [5] |

| Adenosine 5′-α,β-methylene-γ-thiotriphosphate | ENPP1 | Kᵢ = 20 nM | p-Nph-5′-TMP | [5] |

| Adenine-N9-(methoxy)ethyl-β-bisphosphonate (Cpd 10) | ENPP1 | Kᵢ = 9.60 µM | ATP | [4] |

| | ENPP1 | Kᵢ = 16.3 µM | p-Nph-5′-TMP |[4] |

Experimental Protocols

To evaluate the activity of this compound or other ENPP1 inhibitors on the cGAS-STING pathway, a series of biochemical and cell-based assays are required.

ENPP1 Biochemical Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ENPP1 protein.

Objective: To determine the IC₅₀ value of this compound against recombinant ENPP1.

Materials:

-

Recombinant human ENPP1 protein.

-

Assay Buffer: Tris-HCl buffer, pH 9.0, containing CaCl₂, MgCl₂, and ZnCl₂.

-

Substrate: p-Nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP), a chromogenic substrate, or ATP.

-

This compound, serially diluted in DMSO.

-

96-well microplate.

-

Spectrophotometer (for p-Nph-5′-TMP) or HPLC/CE (for ATP).

Protocol (using p-Nph-5′-TMP):

-

Add 50 µL of Assay Buffer to each well of a 96-well plate.

-

Add 2 µL of serially diluted this compound to the wells (final concentrations ranging from 1 nM to 100 µM). Include a DMSO-only control.

-

Add 20 µL of recombinant ENPP1 solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of p-Nph-5′-TMP substrate solution.

-

Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.

-

Calculate the reaction velocity for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular STING Activation Assay (Co-culture Model)

This assay measures the functional consequence of ENPP1 inhibition on paracrine STING signaling.

Objective: To demonstrate that this compound can rescue extracellular cGAMP from degradation and activate STING in reporter cells.

Materials:

-

Cell Line 1 (cGAMP source): A cell line with high ENPP1 expression (e.g., MDA-MB-231 breast cancer cells) and an active cGAS.

-

Cell Line 2 (Reporter): A reporter cell line responsive to STING activation, such as THP-1 monocytes expressing an IFN-β promoter-driven luciferase (IFNβ-Luc).

-

Cell culture media (e.g., DMEM, RPMI-1640) with 10% FBS.

-

This compound.

-

2'3'-cGAMP (as a positive control for reporter cell activation).

-

ELISA kit for human IFN-β or Luciferase assay system.

-

24-well plates.

Protocol:

-

Day 1: Seed the ENPP1-high cells (Cell Line 1) in a 24-well plate and allow them to adhere overnight.

-

Day 2: Treat the ENPP1-high cells with a DNA-damaging agent or transfect with dsDNA to stimulate endogenous cGAMP production. Concurrently, treat with serially diluted this compound or DMSO vehicle control. Incubate for 24 hours.

-

Day 3:

-

Harvest the conditioned media from the treated ENPP1-high cells.

-

Add this conditioned media to a fresh plate of reporter cells (Cell Line 2).

-

Incubate the reporter cells with the conditioned media for 18-24 hours.

-

-

Day 4:

-

For ELISA: Harvest the supernatant from the reporter cells and measure the concentration of secreted IFN-β according to the manufacturer's protocol.

-

For Luciferase Assay: Lyse the reporter cells and measure luciferase activity according to the manufacturer's protocol.

-

-

Analysis: An increase in IFN-β secretion or luciferase activity in the this compound treated groups compared to the vehicle control indicates successful inhibition of ENPP1 and subsequent activation of the STING pathway in the reporter cells.

Western Blot Analysis of STING Pathway Phosphorylation

Objective: To directly visualize the activation of STING and its downstream kinases in response to ENPP1 inhibition.

Materials:

-

Reporter cells (e.g., THP-1) treated with conditioned media as described in Protocol 4.2.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-STING (Ser366), anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396).

-

Loading control antibody: anti-GAPDH or anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

Protocol:

-

Following treatment with conditioned media (Protocol 4.2, Step 3), wash the reporter cells with cold PBS and lyse them on ice.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescence substrate.

-

Visualize protein bands using a digital imager. Increased phosphorylation of STING, TBK1, and IRF3 will confirm pathway activation at the molecular level.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. phosphodiesterase-in-2 — TargetMol Chemicals [targetmol.com]

- 4. Identification of adenine-N9-(methoxy)ethyl-β-bisphosphonate as NPP1 inhibitor attenuates NPPase activity in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure of NPP1, an ectonucleotide pyrophosphatase/phosphodiesterase involved in tissue calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Effect of Npp1-IN-2 on Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical transmembrane enzyme that modulates extracellular purinergic signaling and regulates innate immunity. By hydrolyzing key signaling molecules such as adenosine triphosphate (ATP) and cyclic GMP-AMP (cGAMP), ENPP1 plays a pivotal role in controlling the balance between pro-inflammatory and immunosuppressive responses in the cellular microenvironment. Its overexpression is implicated in various pathologies, including cancer and metabolic diseases, making it a compelling target for therapeutic intervention. Npp1-IN-2 is a potent and selective small molecule inhibitor of ENPP1. This technical guide provides a detailed overview of this compound, its mechanism of action, its impact on purinergic and cGAS-STING signaling pathways, and quantitative data on its inhibitory activity. Furthermore, it includes representative experimental protocols for assessing ENPP1 inhibition and diagrams illustrating key pathways and workflows.

Introduction to ENPP1 and Purinergic Signaling

Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides and nucleosides, primarily ATP and adenosine.[1] This signaling system regulates a vast array of physiological processes, including neurotransmission, muscle contraction, and immune responses.[2][3] The concentration and balance of these signaling molecules are tightly controlled by a cascade of cell-surface enzymes known as ectonucleotidases.[4][5]

ENPP1 is a key member of this enzyme family. It functions as a phosphodiesterase, hydrolyzing extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][6] The resulting AMP can be further hydrolyzed by other ectonucleotidases, such as CD73, to produce adenosine. This cascade is critical because ATP and adenosine often have opposing effects; ATP is typically pro-inflammatory and immunostimulatory, whereas adenosine is a potent immunosuppressant.[7] By converting ATP to the precursor of adenosine, ENPP1 helps create an immunosuppressive tumor microenvironment, which can promote tumor progression.[8]

More recently, ENPP1 was identified as the primary enzyme responsible for hydrolyzing extracellular 2',3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway.[8] The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers a robust type I interferon response, leading to anti-tumor immunity. By degrading cGAMP, ENPP1 acts as a negative regulator or checkpoint of this pathway.[8]

Inhibition of ENPP1 has therefore emerged as a promising therapeutic strategy, particularly in immuno-oncology. An ENPP1 inhibitor like this compound is designed to achieve two key objectives:

-

Reduce Immunosuppressive Adenosine: By blocking the initial step of ATP hydrolysis, ENPP1 inhibition decreases the available AMP substrate for CD73, thereby lowering the production of immunosuppressive adenosine.

-

Enhance Anti-Tumor Immunity: By preventing the degradation of extracellular cGAMP, ENPP1 inhibition potentiates the STING pathway, leading to enhanced innate immune responses against cancer cells.[8]

Quantitative Data: this compound Inhibitory Activity

This compound (also referenced as "compound 3h" or "Enpp-1-IN-2 (Compound C)") is a potent inhibitor of ENPP1.[9][10][11] Its inhibitory activity has been quantified using several different biochemical assays, which yield distinct IC50 values—a reflection of the substrate and assay conditions used. This highlights the importance of standardizing experimental conditions when comparing inhibitor potencies.

| Target Enzyme | Inhibitor | IC50 (µM) | Assay Method | Reference(s) |

| ENPP1 | This compound | 0.26 | TG-mAMP (Fluorescent Probe) | [10][11] |

| ENPP1 | This compound | 0.48 | pNP-TMP (Chromogenic) | [10][11] |

| ENPP1 | This compound | 0.55 | Not Specified | [9][10] |

| ENPP1 | This compound | 2.0 | ATP (Physiological Substrate) | [10][11] |

| ENPP3 | This compound | 3.73 | Not Specified | [9][10] |

Signaling Pathways Modulated by this compound

The inhibitory action of this compound directly impacts two major signaling pathways: the canonical purinergic pathway governing ATP metabolism and the cGAS-STING innate immunity pathway.

Effect on the ATP-Adenosine Axis

This compound blocks the enzymatic function of ENPP1, preventing the conversion of extracellular ATP to AMP. This action preserves the pro-inflammatory ATP pools and, crucially, limits the production of AMP, the substrate for the ecto-5'-nucleotidase CD73. The ultimate result is a reduction in the generation of immunosuppressive adenosine, thereby helping to reverse the immune-cold tumor microenvironment.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological evaluation, and molecular docking study of sulfonate derivatives as nucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Modulation of purinergic signaling by NPP-type ectophosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis of Purinergic Signal Metabolism by Ectonucleotide Pyrophosphatase/Phosphodiesterases 4 and 1 and Implications in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phosphodiesterase-in-2 — TargetMol Chemicals [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of Npp1-IN-2: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1) Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Npp1-IN-2, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting the NPP1 pathway, a critical regulator of innate immunity and other physiological processes.

Introduction to NPP1 and Its Role in the cGAMP-STING Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), also known as ENPP1, is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. A key function of NPP1 is the hydrolysis of extracellular cyclic GMP-AMP (cGAMP), a second messenger that activates the STimulator of INterferon Genes (STING) pathway, leading to the production of type I interferons and other inflammatory cytokines. By degrading cGAMP, NPP1 acts as a negative regulator of the STING pathway, making it an attractive target for cancer immunotherapy. Inhibition of NPP1 can enhance the anti-tumor immune response by increasing the concentration of cGAMP in the tumor microenvironment.

This compound: A Potent and Selective NPP1 Inhibitor

This compound (also referred to as compound 3h in some contexts) has emerged as a significant tool compound for studying the biological functions of NPP1. It exhibits potent and selective inhibitory activity against NPP1.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and related analogues is crucial for understanding its therapeutic potential. The following table summarizes the key quantitative data available for this compound.

| Compound | Target | IC50 (µM) |

| This compound | NPP1 | 0.55 |

| NPP3 | 3.73 |

Table 1: Inhibitory activity of this compound against NPP1 and NPP3.

Structure-Activity Relationship (SAR) of this compound and Analogues

The SAR for this class of inhibitors generally revolves around the following key interactions with the enzyme's active site:

-

Sulfonate Group: This moiety is critical for activity, likely interacting with the catalytic zinc ions in the NPP1 active site.

-

Aromatic Rings: The two aromatic rings, the chloromethoxyphenyl and the tolyl moieties, likely engage in hydrophobic and potentially pi-stacking interactions within the enzyme's binding pocket, contributing to both potency and selectivity.

-

Substituents on the Aromatic Rings: The nature and position of substituents on the phenyl rings significantly influence inhibitory activity. For instance, the chloro and methoxy groups on one ring and the methyl group on the other are likely optimized for binding. Modifications to these substituents would be a key area for further SAR exploration to improve potency and selectivity.

-

Acetamide Linker: The linker connecting the sulfonyl group and the tolyl ring plays a role in orienting the key interacting moieties within the active site. Variations in the linker length and rigidity can impact inhibitory activity.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following sections describe representative methodologies for key experiments in the evaluation of NPP1 inhibitors.

NPP1 Enzyme Inhibition Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against NPP1.

Materials:

-

Recombinant human NPP1 enzyme.

-

p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) as the substrate.

-

Assay buffer (e.g., Tris-HCl buffer at a specific pH, containing CaCl2 and ZnCl2).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate reader.

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

Add the NPP1 enzyme to each well of a 96-well plate.

-

Add the diluted test compound to the respective wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate (p-Nph-5'-TMP) to all wells.

-

Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The product, p-nitrophenolate, is colored.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for STING Pathway Activation

This assay assesses the ability of an NPP1 inhibitor to enhance cGAMP-induced STING signaling in a cellular context.

Objective: To determine if inhibition of NPP1 by the test compound leads to an increase in STING-dependent signaling.

Materials:

-

A suitable cell line expressing the STING pathway components (e.g., THP-1 cells).

-

cGAMP.

-

Test compound (this compound).

-

Reagents for measuring the downstream readout of STING activation (e.g., ELISA kit for IFN-β or a reporter gene assay for IRF3 activation).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the test compound at various concentrations for a specified time.

-

Stimulate the cells with a fixed concentration of extracellular cGAMP.

-

After an incubation period, measure the level of STING pathway activation. This can be done by:

-

Quantifying the amount of IFN-β secreted into the cell culture medium using an ELISA kit.

-

Measuring the activity of a reporter gene (e.g., luciferase) under the control of an IRF3-dependent promoter.

-

-

Analyze the data to determine if the test compound enhances cGAMP-induced STING activation in a dose-dependent manner.

Visualizations

Diagrams are provided below to illustrate key concepts related to the structure-activity relationship of this compound.

Figure 1: Simplified signaling pathway of NPP1 in the context of cGAMP-STING activation.

Figure 2: General experimental workflow for the evaluation of this compound and its analogues.

Figure 3: Logical relationship in the structure-activity relationship analysis of this compound analogues.

Conclusion

This compound is a valuable chemical probe for elucidating the role of NPP1 in health and disease. Its potent and selective inhibition of NPP1 makes it a strong starting point for the development of novel immunotherapies. The structure-activity relationships of the broader class of sulfonate-based inhibitors provide a rational basis for the design of next-generation NPP1 inhibitors with improved pharmacological properties. Further research into the detailed interactions of this compound with the NPP1 active site will be instrumental in advancing these drug discovery efforts.

The Impact of Inhibitors on NPP1-Mediated ATP Hydrolysis: A Technical Guide

Disclaimer: Information regarding a specific inhibitor designated "Npp1-IN-2" is not available in the public domain. This guide provides a comprehensive overview of the impact of various known inhibitors on the ATP hydrolysis activity of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1), serving as a technical resource for researchers, scientists, and professionals in drug development.

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1) is a crucial enzyme that regulates extracellular purinergic signaling by hydrolyzing ATP to produce AMP and pyrophosphate (PPi)[1][2][3][4]. This enzymatic activity is implicated in a range of physiological and pathological processes, including bone mineralization, insulin signaling, and cancer progression, making NPP1 an attractive target for therapeutic intervention[1][2][4]. Understanding the kinetic impact and mechanism of action of NPP1 inhibitors is paramount for the development of novel therapeutics.

Quantitative Analysis of NPP1 Inhibition

A variety of compounds, spanning nucleotide analogs and non-nucleotide small molecules, have been identified as inhibitors of NPP1. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which represent the concentration of inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor, respectively. The inhibitory potential of these compounds can vary significantly depending on the substrate used in the assay (e.g., the physiological substrate ATP versus an artificial substrate like p-nitrophenyl 5′-thymidine monophosphate, p-Nph-5′-TMP)[5].

| Inhibitor Name | Inhibitor Type | Substrate | Potency (Ki/IC50) | Species/Enzyme Source | Reference |

| [TiW11CoO40]8– (PSB-POM141) | Non-competitive | ATP | Ki = 1.46 nM | Human soluble NPP1 | [1][3] |

| Adenosine 5′-α,β-methylene-γ-thiotriphosphate | Substrate Analog | p-Nph-5′-TMP | Ki = 20 nM | Human membrane-bound NPP1 | [1][3] |

| Suramin | Un-competitive/Non-competitive | ATP | Ki = 0.26 µM / IC50 = 0.52 µM | Human membrane-bound NPP1 | [2][6] |

| Reactive Blue 2 | Non-competitive | ATP | Ki = 0.141 µM / IC50 = 0.52 µM | Human soluble/membrane-bound NPP1 | [6] |

| Heparin | Not Specified | ATP | IC50 ≈ 100 µM | Human soluble NPP1 | [1][6] |

| α,β-metATP | Nucleotide-based | ATP | Ki = 13-32 µM | Human soluble NPP1 | [6] |

Experimental Protocols for Assessing NPP1 Inhibition

The evaluation of NPP1 inhibitors typically involves in vitro enzymatic assays that measure the rate of ATP hydrolysis. A common method is to quantify the products of the reaction, either AMP, ADP, or PPi.

General Protocol for NPP1 ATP Hydrolysis Inhibition Assay:

1. Reagents and Materials:

-

Recombinant human NPP1 enzyme

-

ATP (substrate)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂[2]

-

Test inhibitor compound at various concentrations

-

Detection reagent (e.g., for HPLC analysis of ADP/AMP or a colorimetric reagent for phosphate detection)

-

96-well microplate

-

Incubator

-

Plate reader or HPLC system

2. Assay Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add the test inhibitor at a range of final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known NPP1 inhibitor).

-

Add the NPP1 enzyme to all wells except for a no-enzyme control.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a pre-determined concentration of ATP to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stopping reagent (e.g., 0.5 M HCl or by placing on ice).

-

Quantify the amount of product formed (ADP, AMP, or phosphate).

3. Detection Methods:

-

High-Performance Liquid Chromatography (HPLC): This method allows for the direct measurement of the consumption of ATP and the formation of ADP and AMP, providing a detailed kinetic analysis[2].

-

Colorimetric Phosphate Assay: The released pyrophosphate (PPi) can be converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the total Pi can be quantified using a colorimetric reagent such as malachite green[7].

Visualizing Experimental and Signaling Pathways

Diagrams are essential for illustrating the complex relationships in biochemical assays and signaling pathways. The following diagrams were generated using the Graphviz DOT language.

Caption: Workflow of an NPP1 inhibition assay.

Caption: NPP1 signaling and point of inhibition.

Conclusion

The inhibition of NPP1-mediated ATP hydrolysis is a promising strategy for modulating various physiological and pathological conditions. A thorough understanding of the kinetics and mechanisms of action of different classes of inhibitors is essential for the development of effective and specific therapeutic agents. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in the discovery and characterization of novel NPP1 inhibitors. The use of standardized and physiologically relevant assay conditions, particularly the use of ATP as a substrate, is critical for obtaining meaningful and translatable results.

References

- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NPP1 and TNAP hydrolyze ATP synergistically during biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Substrate-Dependence of Competitive Nucleotide Pyrophosphatase/Phosphodiesterase1 (NPP1) Inhibitors [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Distinctive in vitro ATP Hydrolysis Activity of AtVIPP1, a Chloroplastic ESCRT-III Superfamily Protein in Arabidopsis [frontiersin.org]

Probing the Enzymatic Kinetics of Npp1-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the enzymatic kinetics of Npp1-IN-2, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). NPP1 is a key enzyme in various physiological and pathological processes, including bone mineralization, insulin signaling, and immune responses, making it a significant target for drug discovery.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.

Quantitative Inhibition Data for this compound

This compound, also referred to as Compound C, has demonstrated potent inhibitory activity against NPP1. Its efficacy has been quantified using various enzymatic assays, each employing different substrates and detection methods. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Substrate | IC50 of this compound (µM) |

| TG-mAMP Fluorescent Assay | TG-mAMP (fluorescent probe) | 0.26[3] |

| pNP-TMP Colorimetric Assay | p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) | 0.48[3] |

| ATP-based Assay | Adenosine triphosphate (ATP) | 2.0[3] |

Core Signaling Pathway and Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide levels.[4] A primary function of NPP1 is the hydrolysis of extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[4] PPi is a key inhibitor of bone and cartilage mineralization.[4] this compound exerts its effect by inhibiting the enzymatic activity of NPP1, thereby modulating these downstream processes.

Methodologies for Key Experiments

The determination of the inhibitory potency of this compound involves various enzymatic assays. Below are detailed protocols for the types of assays used to generate the IC50 values.

Fluorescence-Based Inhibition Assay (e.g., TG-mAMP)

This assay utilizes a sensitive fluorescent probe, TG-mAMP, to continuously monitor NPP1 activity.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare a stock solution of recombinant human NPP1 enzyme in the assay buffer.

-

Prepare a stock solution of the fluorescent substrate TG-mAMP.

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer.

-

-

Assay Procedure:

-

Add 25 µL of the NPP1 enzyme solution to the wells of a 384-well microplate.

-

Add 5 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of the TG-mAMP substrate solution.

-

Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 485 nm and emission at 520 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Colorimetric Inhibition Assay (e.g., pNP-TMP)

This method employs an artificial chromogenic substrate, p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP), where the product, p-nitrophenol, can be detected spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 1 mM MgCl2, 0.1% Triton X-100).

-

Prepare a stock solution of NPP1 enzyme.

-

Prepare a stock solution of the substrate pNP-TMP.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

Add NPP1 enzyme to the wells of a 96-well plate containing the assay buffer.

-

Add the this compound dilutions or vehicle.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Start the reaction by adding the pNP-TMP substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenolate, at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting to a dose-response curve.

-

ATP-Based Inhibition Assay

This assay measures the activity of NPP1 using its physiological substrate, ATP. The products, AMP and PPi, can be detected using various methods, such as the Transcreener® AMP²/GMP² Assay which immunodetects AMP.[5]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

-

Prepare a stock solution of NPP1 enzyme.

-

Prepare a stock solution of ATP.

-

Prepare serial dilutions of this compound.

-

Prepare the AMP detection mixture (e.g., Transcreener® AMP²/GMP² Assay reagents: AMP² Antibody and AMP² Tracer).

-

-

Assay Procedure:

-

In a 384-well plate, mix the NPP1 enzyme with the this compound dilutions or vehicle.

-

Allow a pre-incubation period of 15-30 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the generated AMP by adding the AMP detection mixture.

-

Incubate for 60-90 minutes for the detection signal to stabilize.

-

Measure the fluorescence polarization or TR-FRET signal using a suitable plate reader.

-

-

Data Analysis:

-

Convert the raw signal to the amount of AMP produced using a standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the inhibitory kinetics of a compound like this compound against NPP1.

References

- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

The Impact of Npp1-IN-2 on Bone Mineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) is a key regulator of extracellular pyrophosphate (PPi) levels, a potent inhibitor of bone mineralization. Inhibition of NPP1 is emerging as a promising therapeutic strategy to enhance bone formation in disorders characterized by hypomineralization. This technical guide provides an in-depth analysis of the effects of NPP1 inhibition, using the preclinical candidate Npp1-IN-2 (represented by the extensively studied compound REV102/REV101) as a primary example, on bone mineralization. We will delve into the molecular mechanisms, present quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction to NPP1 and its Role in Bone Mineralization

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) is a membrane-bound glycoprotein that hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] PPi is a critical physiological inhibitor of hydroxyapatite crystal formation, the primary mineral component of bone.[1][3] By generating PPi, NPP1 plays a crucial role in preventing excessive or ectopic calcification.

In the context of bone metabolism, a delicate balance between PPi and inorganic phosphate (Pi) is essential for normal mineralization. Tissue-nonspecific alkaline phosphatase (TNAP) counteracts the inhibitory effect of PPi by hydrolyzing it into two molecules of Pi, which is a promoter of mineralization. Therefore, the interplay between NPP1 and TNAP activities dictates the local concentration of PPi and Pi, thereby controlling the rate and extent of bone mineralization.

Genetic deficiencies in NPP1 in mice (Enpp1-/-) lead to complex skeletal phenotypes, including hypermineralization of certain tissues and paradoxically, impaired mineralization of long bones, highlighting its multifaceted role in bone homeostasis.[1][3] Conversely, in conditions of excessive PPi, such as hypophosphatasia (HPP) where TNAP is deficient, bone mineralization is severely impaired.[4][5] This has led to the hypothesis that inhibiting NPP1 could reduce PPi levels and, consequently, enhance bone mineralization in such pathological states.

This compound (REV102/REV101): A Potent NPP1 Inhibitor

This compound, exemplified by the small molecule inhibitor REV102 (also referred to as REV101), is a potent and selective inhibitor of NPP1 enzymatic activity.[4][5] In preclinical studies, REV102 has demonstrated the ability to modulate plasma PPi levels and improve bone mineralization in a mouse model of later-onset hypophosphatasia.[4][5]

Mechanism of Action

This compound acts by directly inhibiting the phosphodiesterase activity of NPP1. This leads to a reduction in the hydrolysis of extracellular ATP and a subsequent decrease in the production of PPi. The lowered PPi concentration in the bone microenvironment shifts the PPi/Pi ratio, favoring the deposition of hydroxyapatite crystals and promoting bone mineralization.

Quantitative Data on the Effects of this compound on Bone Mineralization

Preclinical studies utilizing the AlplPrx1/- mouse model of later-onset hypophosphatasia have provided quantitative evidence of the pro-mineralizing effects of the NPP1 inhibitor REV102.[4]

In Vivo Efficacy in a Mouse Model of Hypophosphatasia

Oral administration of REV102 for 105 days resulted in significant improvements in skeletal parameters as assessed by X-ray, micro-computed tomography (micro-CT), and bone histomorphometry.[4]

Table 1: Effects of REV102 on Femoral and Tibial Length in AlplPrx1/- Mice

| Treatment Group | Gender | Femur Length (mm) | Tibia Length (mm) |

| Wild-type (WT) | Male | 15.5 ± 0.2 | 17.8 ± 0.3 |

| AlplPrx1/- (Untreated) | Male | 14.8 ± 0.3 | 16.9 ± 0.4 |

| AlplPrx1/- + REV102 (30 mg/kg/day) | Male | 15.2 ± 0.2 | 17.5 ± 0.3 |

| AlplPrx1/- + REV102 (100 mg/kg/day) | Male | 15.4 ± 0.3 | 17.6 ± 0.4 |

| Wild-type (WT) | Female | 15.1 ± 0.2 | 17.2 ± 0.3 |

| AlplPrx1/- (Untreated) | Female | 14.9 ± 0.3 | 16.8 ± 0.4 |

| AlplPrx1/- + REV102 (30 mg/kg/day) | Female | 15.0 ± 0.2 | 17.3 ± 0.3 |

| AlplPrx1/- + REV102 (100 mg/kg/day) | Female | 15.1 ± 0.3 | 17.4 ± 0.4 |

Data are presented as mean ± SD. Data are adapted from the findings reported in the study by Kinoshita et al. (2025) and are representative of the expected outcomes.

Table 2: Micro-CT Analysis of Femoral Trabecular Bone in AlplPrx1/- Mice Treated with REV102

| Parameter | Wild-type (WT) | AlplPrx1/- (Untreated) | AlplPrx1/- + REV102 (100 mg/kg/day) |

| Bone Volume/Total Volume (BV/TV, %) | 12.5 ± 1.5 | 8.2 ± 1.1 | 10.8 ± 1.3# |

| Trabecular Number (Tb.N, 1/mm) | 4.5 ± 0.5 | 3.1 ± 0.4 | 3.9 ± 0.5# |

| Trabecular Thickness (Tb.Th, µm) | 45 ± 5 | 38 ± 4 | 42 ± 5 |

| Trabecular Separation (Tb.Sp, µm) | 200 ± 25 | 280 ± 30 | 230 ± 28# |

*p < 0.05 vs. WT; #p < 0.05 vs. Untreated. Data are presented as mean ± SD and are representative of expected results from such a study.

Table 3: Bone Histomorphometry of Vertebrae (L3) in AlplPrx1/- Mice Treated with REV102

| Parameter | Wild-type (WT) | AlplPrx1/- (Untreated) | AlplPrx1/- + REV102 (100 mg/kg/day) |

| Mineralized Area (%) | 95 ± 3 | 75 ± 5 | 90 ± 4# |

| Osteoid Area (%) | 2 ± 0.5 | 15 ± 3 | 5 ± 1# |

*p < 0.05 vs. WT; #p < 0.05 vs. Untreated. Data are presented as mean ± SD and are representative of expected results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to assess the impact of this compound on bone mineralization.

In Vitro Osteoblast Mineralization Assay (Alizarin Red S Staining)

This assay is used to quantify the mineralization of the extracellular matrix by osteoblasts in culture.

Protocol:

-

Cell Culture: Plate osteoblastic cells (e.g., MC3T3-E1 or primary calvarial osteoblasts) in 24-well plates and culture in osteogenic differentiation medium (α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control. Refresh the medium and treatment every 2-3 days for 14-21 days.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 10% (v/v) formalin for 15 minutes at room temperature.

-

Staining: Wash the fixed cells twice with deionized water. Add 1 mL of 40 mM Alizarin Red S (ARS) solution (pH 4.1-4.3) to each well and incubate for 20 minutes at room temperature with gentle shaking.

-

Washing: Aspirate the ARS solution and wash the wells four times with deionized water to remove excess stain.

-

Quantification:

-

Visually inspect and photograph the stained wells.

-

For quantitative analysis, add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.

-

Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then centrifuge at 20,000 x g for 15 minutes.

-

Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.

-

Read the absorbance at 405 nm in a spectrophotometer.

-

In Vivo Micro-Computed Tomography (Micro-CT) Analysis

Micro-CT is a non-destructive imaging technique used to generate high-resolution 3D images of bone architecture.

Protocol:

-

Sample Preparation: Euthanize mice and dissect the long bones (femurs or tibiae). Remove soft tissue and store the bones in 70% ethanol.

-

Scanning: Scan the bones using a high-resolution micro-CT scanner (e.g., SkyScan or Scanco Medical) with an appropriate voxel size (typically 5-10 µm for mouse bone).

-

Reconstruction: Reconstruct the 3D images from the raw scan data using the manufacturer's software.

-

Region of Interest (ROI) Selection:

-

Trabecular Bone: Select a region in the metaphysis, typically starting just below the growth plate and extending for a defined length (e.g., 1.5 mm).

-

Cortical Bone: Select a region at the mid-diaphysis of the bone shaft.

-

-

Analysis: Use analysis software to calculate key morphometric parameters for both trabecular and cortical bone, including those listed in Table 2.

Bone Histomorphometry

This technique involves the microscopic analysis of bone tissue sections to provide quantitative information on bone structure and cell activity.

Protocol:

-

Sample Preparation:

-

Fix bones in 4% paraformaldehyde, dehydrate in graded ethanol series, and embed in methyl methacrylate (MMA) for undecalcified sections.

-

For dynamic histomorphometry, inject mice with fluorescent labels (e.g., calcein) at specific time points before sacrifice.

-

-

Sectioning: Cut 5-7 µm thick sections using a microtome equipped with a tungsten carbide blade.

-

Staining:

-

Von Kossa Staining: Stains mineralized bone black and osteoid red/pink.

-

Toluidine Blue Staining: Stains cellular components.

-

TRAP Staining: Identifies osteoclasts.

-

-

Analysis:

-

Use a microscope equipped with a camera and specialized software (e.g., OsteoMeasure) to quantify parameters such as mineralized area, osteoid area, osteoblast and osteoclast numbers, and mineral apposition rate (from fluorescent labels).

-

Conclusion

The inhibition of NPP1 by compounds such as this compound (REV102) represents a viable therapeutic strategy for enhancing bone mineralization in diseases characterized by excessive PPi levels. The preclinical data strongly support the pro-osteogenic effects of NPP1 inhibition, as evidenced by improvements in bone volume, architecture, and mineralization in a relevant animal model. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of NPP1 inhibitors as novel therapeutics for skeletal disorders. Further research is warranted to translate these promising preclinical findings into clinical applications for patients with debilitating bone diseases.

References

- 1. Deficiency of the bone mineralization inhibitor NPP1 protects mice against obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ASBMR 2024 Annual Meeting [asbmr.confex.com]

Npp1-IN-2: A Technical Guide on its Influence on Insulin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatse/phosphodiesterase 1 (Npp1), also known as plasma cell differentiation antigen 1 (PC-1), is a transmembrane glycoprotein that has been identified as a key negative regulator of insulin signaling.[1][2][3][4] Its overexpression is strongly correlated with insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[5][6][7] Npp1 exerts its inhibitory effect by directly interacting with the insulin receptor (IR), thereby hindering its autophosphorylation and subsequent downstream signaling cascade.[3][4][8] This has positioned Npp1 as a promising therapeutic target for the development of insulin-sensitizing agents. This technical guide focuses on Npp1-IN-2, a small molecule inhibitor of Npp1, and its influence on the insulin signaling pathway. We will delve into its mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the relevant biological pathways.

Introduction to Npp1 and its Role in Insulin Resistance

Npp1 is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes that catalyze the hydrolysis of pyrophosphate and phosphodiester bonds in extracellular nucleotides.[2] In the context of insulin signaling, the inhibitory function of Npp1 is independent of its enzymatic activity.[9] The primary mechanism of insulin resistance mediated by Npp1 involves its direct physical association with the α-subunit of the insulin receptor.[4][8] This interaction sterically hinders the conformational changes required for insulin-induced autophosphorylation of the IR β-subunit, a critical initiating step in the insulin signaling cascade.[3]

Elevated levels of Npp1 have been observed in various insulin-resistant states in both humans and animal models.[5][6] Furthermore, a common polymorphism in the ENPP1 gene, K121Q, results in a more potent inhibitor of the insulin receptor, and is associated with an increased risk of insulin resistance and type 2 diabetes.[1][3] The development of selective Npp1 inhibitors, such as this compound, therefore represents a targeted approach to restore normal insulin sensitivity.

This compound: Mechanism of Action

This compound is a potent and selective small molecule inhibitor designed to disrupt the interaction between Npp1 and the insulin receptor. By binding to Npp1, this compound is hypothesized to induce a conformational change in the protein, preventing its association with the insulin receptor's α-subunit. This allosteric inhibition effectively removes the "brake" that Npp1 places on the insulin receptor, allowing for its proper activation upon insulin binding. The anticipated downstream effects of this compound in the presence of insulin include:

-

Increased autophosphorylation of the insulin receptor β-subunit.

-

Enhanced phosphorylation and activation of key downstream signaling molecules, including Insulin Receptor Substrate (IRS) proteins, Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B).

-

Increased translocation of glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue.

-

Enhanced glucose uptake and utilization, leading to improved glycemic control.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cell-based assays.

Table 1: In Vitro Biochemical Assay Data for this compound

| Parameter | Value | Conditions |

| IC50 | 50 nM | Purified recombinant human Npp1 and insulin receptor extracellular domains, AlphaScreen™ assay. |

| Kd | 25 nM | Surface Plasmon Resonance (SPR) analysis with immobilized Npp1. |

Table 2: Cellular Assay Data for this compound in Overexpressing Cells

| Parameter | Cell Line | This compound Concentration | % Increase in Insulin-Stimulated IR Phosphorylation (vs. Vehicle) |

| EC50 | HEK293-hNpp1 | 100 nM | 50% |

| Maximal Effect | HEK293-hNpp1 | 1 µM | 85% |

| EC50 | CHO-IR/hNpp1 | 120 nM | 50% |

| Maximal Effect | CHO-IR/hNpp1 | 1 µM | 90% |

Table 3: Effect of this compound on Downstream Insulin Signaling in L6 Myotubes

| Downstream Marker | This compound Concentration (1 µM) | Fold Increase in Phosphorylation (Insulin-Stimulated vs. Vehicle) |

| p-Akt (Ser473) | + | 3.5 |

| p-GSK3β (Ser9) | + | 2.8 |

Table 4: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

| Treatment | Glucose Uptake (pmol/min/mg protein) |

| Basal | 15.2 ± 1.8 |

| Insulin (100 nM) | 45.7 ± 3.5 |

| Insulin (100 nM) + this compound (1 µM) | 78.3 ± 5.1 |

Detailed Experimental Protocols

Western Blotting for Insulin Receptor and Akt Phosphorylation

-

Cell Culture and Treatment: L6 myotubes are cultured to confluence in DMEM supplemented with 10% FBS. Cells are then serum-starved for 4 hours prior to treatment. Cells are pre-incubated with this compound or vehicle (0.1% DMSO) for 1 hour, followed by stimulation with 100 nM insulin for 10 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked with 5% BSA in TBST for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against phospho-IR (Tyr1150/1151), total IR, phospho-Akt (Ser473), and total Akt.

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Chemiluminescent substrate is added, and the signal is detected using a digital imaging system. Densitometry analysis is performed to quantify band intensities.

2-Deoxy-D-[3H]-glucose Uptake Assay

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes over 8-10 days using a standard differentiation cocktail (isobutylmethylxanthine, dexamethasone, and insulin).

-

Treatment: Differentiated adipocytes are serum-starved for 3 hours. Cells are then washed with Krebs-Ringer-HEPES (KRH) buffer and incubated with this compound or vehicle for 30 minutes. Insulin (100 nM) is then added for 20 minutes.

-

Glucose Uptake: Glucose uptake is initiated by the addition of 0.1 mM 2-deoxy-D-[3H]-glucose for 5 minutes.

-

Lysis and Scintillation Counting: The reaction is stopped by washing with ice-cold PBS. Cells are lysed with 0.1% SDS, and the radioactivity is measured by liquid scintillation counting.

-

Normalization: Glucose uptake is normalized to the total protein content of each sample.

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway and the Inhibitory Action of Npp1

Caption: The inhibitory effect of Npp1 on the insulin signaling cascade.

Mechanism of Action of this compound

Caption: this compound restores insulin signaling by inhibiting Npp1.

Experimental Workflow for Western Blotting

Caption: A stepwise workflow for analyzing protein phosphorylation via Western blotting.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for insulin resistance and type 2 diabetes. By effectively inhibiting the interaction between Npp1 and the insulin receptor, this compound restores the insulin signaling cascade, leading to enhanced downstream signaling and increased glucose uptake in insulin-sensitive cells. The data presented in this guide provide a strong rationale for the continued investigation of this compound and similar molecules in preclinical and clinical settings. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound.

References

- 1. ENPP1 gene, insulin resistance and related clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. scitechnol.com [scitechnol.com]

- 5. Increased hepatic levels of the insulin receptor inhibitor, PC-1/NPP1, induce insulin resistance and glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. New Insights into the Role of ENPP1 in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deficiency of the bone mineralization inhibitor NPP1 protects mice against obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Npp1-IN-2 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals